1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylmethylsulfone typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with a sulfone precursor under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenylmethylsulfone is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies, particularly in proteomics research.
Industry: The compound finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenylmethylsulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules . These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research settings .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but contains an amine group instead of a sulfone group.
3,5-Bis(trifluoromethyl)phenylmethylsulfide: Contains a sulfide group instead of a sulfone group.
3,5-Bis(trifluoromethyl)styrene: Contains a vinyl group instead of a sulfone group.
Uniqueness
3,5-Bis(trifluoromethyl)phenylmethylsulfone is unique due to its sulfone group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C18H10F12O2S |
---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12O2S/c19-15(20,21)11-1-9(2-12(5-11)16(22,23)24)7-33(31,32)8-10-3-13(17(25,26)27)6-14(4-10)18(28,29)30/h1-6H,7-8H2 |
InChI Key |
KMLUYTXMOCHNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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